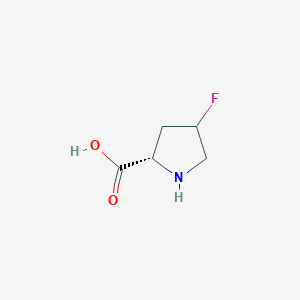

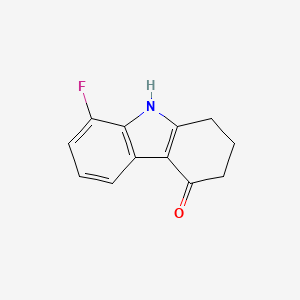

3-hydroxymethyl-4-methyl-furan-2(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-hydroxymethyl-4-methyl-furan-2(5H)-one is a butenolide that is furan-2(5H)-one substituted by a hydroxymethyl group at position 3 and a methyl group at position 4. Isolated from an edible mushroom Mycoleptodonoides aitchisonii, it exhibits protective activity against endoplasmic reticulum (ER) stress dependent cell death. It has a role as a metabolite and a neuroprotective agent. It is a butenolide and a primary alcohol.

科学的研究の応用

Enzymatic Synthesis in Biobased Polyesters

3-Hydroxymethyl-4-methyl-furan-2(5H)-one is valued in the enzymatic synthesis of biobased polyesters. It is used with diacid ethyl esters and catalyzed by Candida antarctica Lipase B, leading to novel biobased furan polyesters with molecular weights around 2000 g/mol. This research highlights its potential in creating sustainable and eco-friendly materials (Jiang et al., 2014).

Catalytic Reduction in Biorefinery

In biorefinery, this compound is integral in the catalytic reduction of biomass-derived furanic compounds. It plays a role in the production of various chemicals, including furfuryl alcohol and bis(hydroxymethyl)furan, through reactions like hydrogenation and C–O hydrogenolysis (Nakagawa et al., 2013).

Antioxidant Activity

This compound shows effectiveness in scavenging superoxide anions, indicating potential antioxidant properties. It is particularly effective with certain substitutions, such as an isobutyl substituent in the furan ring (Point et al., 1998).

Synthesis in Cancer Chemoprevention

A variant, 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one, has been synthesized and is recognized for its anticancer properties. This underscores the compound's potential in medicinal chemistry and cancer treatment (Borikar et al., 2011).

Role in Biochemical Analysis

In analytical chemistry, particularly in the analysis of compounds like patulin in food items, derivatives of this compound are used as internal standards. This application demonstrates its importance in ensuring accuracy and precision in food safety testing (Llovera et al., 2005).

Biological Activity Studies

Derivatives of this compound have shown significant biological activities, including cytotoxicity against cancer cell lines and bacterial strains. This indicates its potential in developing new therapeutic agents (Phutdhawong et al., 2019).

特性

分子式 |

C6H8O3 |

|---|---|

分子量 |

128.13 g/mol |

IUPAC名 |

4-(hydroxymethyl)-3-methyl-2H-furan-5-one |

InChI |

InChI=1S/C6H8O3/c1-4-3-9-6(8)5(4)2-7/h7H,2-3H2,1H3 |

InChIキー |

HVNDECDCMWQSGR-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)OC1)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

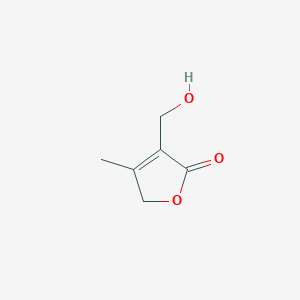

![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)

![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)